Copper;sodium;4-[[5-[[4-[(4-anilino-3-sulfonatophenyl)diazenyl]-5-(methanesulfonamido)-2-methylphenyl]diazenyl]-4-hydroxy-2-oxido-3-phenyldiazenylphenyl]diazenyl]-7-nitro-3-oxidonaphthalene-1-sulfonate;hydron
Copper;sodium;4-[[5-[[4-[(4-anilino-3-sulfonatophenyl)diazenyl]-5-(methanesulfonamido)-2-methylphenyl]diazenyl]-4-hydroxy-2-oxido-3-phenyldiazenylphenyl]diazenyl]-7-nitro-3-oxidonaphthalene-1-sulfonate;hydron
Brand Name:
Vulcanchem
CAS No.:
104199-51-1
VCID:
VC0218361
InChI:
InChI=1S/C42H33N11O13S3.Cu.Na/c1-23-17-32(47-45-26-13-16-30(38(18-26)69(64,65)66)43-24-9-5-3-6-10-24)33(52-67(2,59)60)20-31(23)46-48-34-21-35(42(56)40(41(34)55)51-44-25-11-7-4-8-12-25)49-50-39-28-15-14-27(53(57)58)19-29(28)37(22-36(39)54)68(61,62)63;;/h3-22,43,52,54-56H,1-2H3,(H,61,62,63)(H,64,65,66);;/q;+2;+1/p-3
SMILES:
[H+].CC1=CC(=C(C=C1N=NC2=CC(=C(C(=C2O)N=NC3=CC=CC=C3)[O-])N=NC4=C5C=CC(=CC5=C(C=C4[O-])S(=O)(=O)[O-])[N+](=O)[O-])NS(=O)(=O)C)N=NC6=CC(=C(C=C6)NC7=CC=CC=C7)S(=O)(=O)[O-].[Na+].[Cu+2]
Molecular Formula:
C42H30CuN11NaO13S3
Molecular Weight:
1079.5 g/mol
Copper;sodium;4-[[5-[[4-[(4-anilino-3-sulfonatophenyl)diazenyl]-5-(methanesulfonamido)-2-methylphenyl]diazenyl]-4-hydroxy-2-oxido-3-phenyldiazenylphenyl]diazenyl]-7-nitro-3-oxidonaphthalene-1-sulfonate;hydron
CAS No.: 104199-51-1
Main Products
VCID: VC0218361
Molecular Formula: C42H30CuN11NaO13S3
Molecular Weight: 1079.5 g/mol
CAS No. | 104199-51-1 |
---|---|
Product Name | Copper;sodium;4-[[5-[[4-[(4-anilino-3-sulfonatophenyl)diazenyl]-5-(methanesulfonamido)-2-methylphenyl]diazenyl]-4-hydroxy-2-oxido-3-phenyldiazenylphenyl]diazenyl]-7-nitro-3-oxidonaphthalene-1-sulfonate;hydron |
Molecular Formula | C42H30CuN11NaO13S3 |
Molecular Weight | 1079.5 g/mol |
IUPAC Name | copper;sodium;4-[[5-[[4-[(4-anilino-3-sulfonatophenyl)diazenyl]-5-(methanesulfonamido)-2-methylphenyl]diazenyl]-4-hydroxy-2-oxido-3-phenyldiazenylphenyl]diazenyl]-7-nitro-3-oxidonaphthalene-1-sulfonate;hydron |
Standard InChI | InChI=1S/C42H33N11O13S3.Cu.Na/c1-23-17-32(47-45-26-13-16-30(38(18-26)69(64,65)66)43-24-9-5-3-6-10-24)33(52-67(2,59)60)20-31(23)46-48-34-21-35(42(56)40(41(34)55)51-44-25-11-7-4-8-12-25)49-50-39-28-15-14-27(53(57)58)19-29(28)37(22-36(39)54)68(61,62)63;;/h3-22,43,52,54-56H,1-2H3,(H,61,62,63)(H,64,65,66);;/q;+2;+1/p-3 |
Standard InChIKey | PTXDUWIFJGIUPT-UHFFFAOYSA-K |
SMILES | [H+].CC1=CC(=C(C=C1N=NC2=CC(=C(C(=C2O)N=NC3=CC=CC=C3)[O-])N=NC4=C5C=CC(=CC5=C(C=C4[O-])S(=O)(=O)[O-])[N+](=O)[O-])NS(=O)(=O)C)N=NC6=CC(=C(C=C6)NC7=CC=CC=C7)S(=O)(=O)[O-].[Na+].[Cu+2] |
Canonical SMILES | [H+].CC1=CC(=C(C=C1N=NC2=CC(=C(C(=C2O)N=NC3=CC=CC=C3)[O-])N=NC4=C5C=CC(=CC5=C(C=C4[O-])S(=O)(=O)[O-])[N+](=O)[O-])NS(=O)(=O)C)N=NC6=CC(=C(C=C6)NC7=CC=CC=C7)S(=O)(=O)[O-].[Na+].[Cu+2] |
PubChem Compound | 16131308 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume